molecular formula C32H41N2O5S2+ B13406326 (+)-Trimethaphan Camphorsulfonate

(+)-Trimethaphan Camphorsulfonate

Katalognummer: B13406326
Molekulargewicht: 597.8 g/mol
InChI-Schlüssel: HALWUDBBYKMYPW-LPBNHLMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Trimethaphan Camphorsulfonate is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various scientific and industrial applications, particularly in the field of medicine. This compound is a salt formed from the combination of trimethaphan and camphorsulfonic acid, and it exhibits unique properties that make it valuable in different research and practical contexts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Trimethaphan Camphorsulfonate typically involves the reaction of trimethaphan with camphorsulfonic acid. The process begins with the preparation of camphorsulfonic acid, which is achieved through the sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of high-quality reagents to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

    Substitution: Substitution reactions involve the replacement of certain functional groups within the molecule.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted camphorsulfonate compounds.

Wissenschaftliche Forschungsanwendungen

(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological and biochemical responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key proteins and enzymes that play a role in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (+)-Trimethaphan Camphorsulfonate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of trimethaphan and camphorsulfonic acid, which imparts unique chemical and pharmacological properties. This makes it particularly valuable in certain pharmaceutical and industrial applications where these specific properties are required.

Eigenschaften

Molekularformel

C32H41N2O5S2+

Molekulargewicht

597.8 g/mol

IUPAC-Name

(1R,2R,6S)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m11/s1

InChI-Schlüssel

HALWUDBBYKMYPW-LPBNHLMZSA-N

Isomerische SMILES

CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H]2[C@H]3[C@@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Kanonische SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.